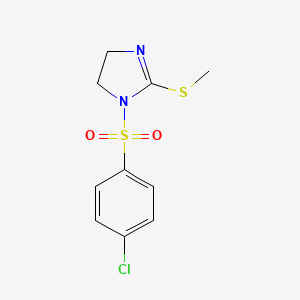

1-(4-Chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, also known as PD 184352, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound belongs to the class of imidazole derivatives and has been found to inhibit the activity of mitogen-activated protein kinase (MAPK) enzymes, particularly extracellular signal-regulated kinase (ERK) 1 and 2.

科学的研究の応用

Polymer Chemistry and Plastics

- Precursor for Polysulfone Plastics : Bis (4-chlorophenyl) sulfone serves as a precursor in the synthesis of 4,4’-diamino-diphenyl sulfone and polysulfone plastics . These materials are known for their high-temperature resistance, mechanical strength, and chemical stability. Polysulfone plastics are used in applications such as medical devices, automotive components, and aerospace parts .

Polymerization Reactions

- Rigid Polymer Formation : When combined with bisphenol-A or bisphenol-S , bis (4-chlorophenyl) sulfone undergoes polymerization to form rigid and temperature-resistant polymers. One notable example is polyethersulfone (PES) or Udel polymer , which finds applications in plumbing pipes, printer cartridges, and automobile fuses .

Organic Synthesis and Catalysis

- 1-(4-Chlorophenyl)ethanol : Although not directly related to the compound itself, 1-(4-chlorophenyl)ethanol is another interesting derivative. It acts as a catalyst in organic synthesis, outperforming the commonly used acetone cyanohydrin. Moreover, it remains stable under high temperatures and can be reused multiple times without losing its catalytic activity .

Chiral Building Blocks

- ®-1-(4-Chlorophenyl)ethylamine : While not directly derived from bis (4-chlorophenyl) sulfone, this chiral compound is worth mentioning. It serves as a valuable building block in asymmetric synthesis due to its enantiopurity (98% ee). Researchers use it to create complex molecules with specific stereochemistry .

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQFSJFUDHRGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)